![molecular formula C18H17NO3 B14261498 4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid CAS No. 188990-87-6](/img/structure/B14261498.png)
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid is an organic compound that features a pyridine ring substituted with a benzyloxy group and a but-3-ynoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid typically involves multiple steps, including the formation of the pyridine ring, introduction of the benzyloxy group, and the addition of the but-3-ynoic acid moiety. One common method involves the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the pyridine ring can produce piperidine derivatives.
Substitution: Substitution reactions can yield various benzyloxy-substituted derivatives.
科学研究应用
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)pyridine: Lacks the but-3-ynoic acid moiety.
2,2-Dimethylbut-3-ynoic acid: Lacks the pyridine and benzyloxy groups.
6-(Benzyloxy)pyridin-2-yl acetic acid: Similar structure but with an acetic acid moiety instead of but-3-ynoic acid.
Uniqueness
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid is unique due to the combination of the benzyloxy-substituted pyridine ring and the but-3-ynoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
CAS 编号 |
188990-87-6 |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-(6-phenylmethoxypyridin-2-yl)but-3-ynoic acid |
InChI |
InChI=1S/C18H17NO3/c1-18(2,17(20)21)12-11-15-9-6-10-16(19-15)22-13-14-7-4-3-5-8-14/h3-10H,13H2,1-2H3,(H,20,21) |
InChI 键 |
XTWAHRCLSMPPTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1=NC(=CC=C1)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


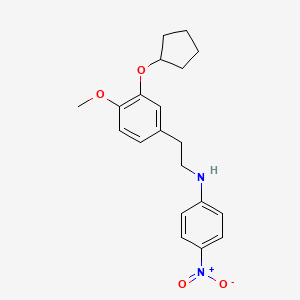
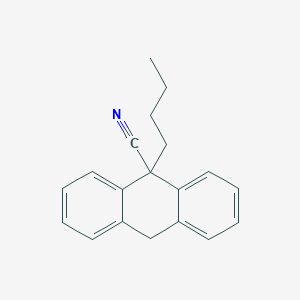
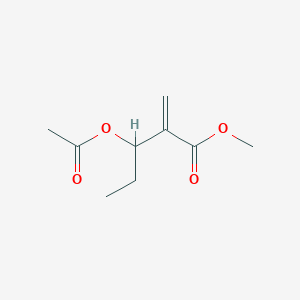
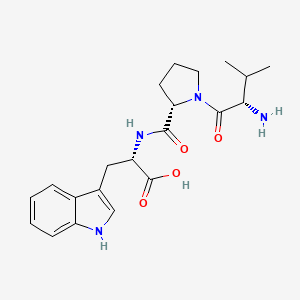




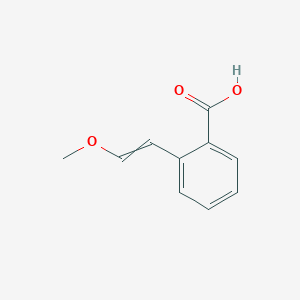
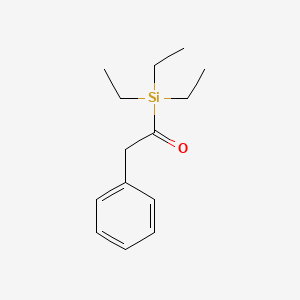
![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)


![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)
